molecular formula C12H13NO B14676317 3,4,8-Trimethylquinolin-2(1h)-one CAS No. 30016-06-9

3,4,8-Trimethylquinolin-2(1h)-one

Katalognummer: B14676317
CAS-Nummer: 30016-06-9
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: NHKIAUSTXQCLAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,8-Trimethylquinolin-2(1h)-one is a heterocyclic aromatic compound with a unique structure that includes a quinoline core substituted with three methyl groups at positions 3, 4, and 8

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trimethylquinolin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,8-Trimethylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,4,8-Trimethylquinolin-2(1h)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological properties.

    Industry: It is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Wirkmechanismus

The mechanism of action of 3,4,8-Trimethylquinolin-2(1h)-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline
  • 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
  • 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoline

Comparison: 3,4,8-Trimethylquinolin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

30016-06-9

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

3,4,8-trimethyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-7-5-4-6-10-8(2)9(3)12(14)13-11(7)10/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

NHKIAUSTXQCLAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.